S-Etil-L-cisteína

Descripción general

Descripción

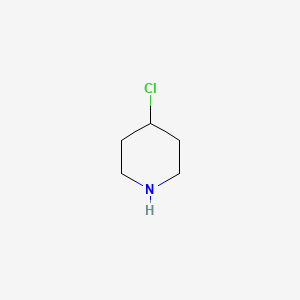

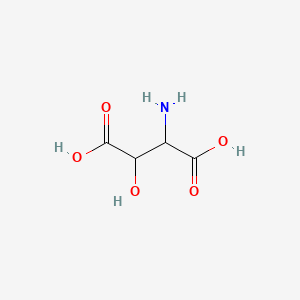

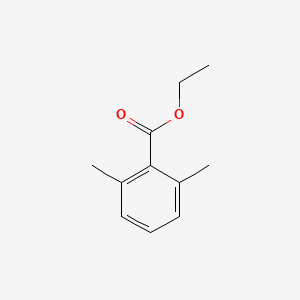

S-Ethyl-L-cysteine is a hydrophilic cysteine-containing compound naturally synthesized in many Allium plant foods such as garlic and onion . It has a linear formula of C5H11NO2S .

Molecular Structure Analysis

The molecular weight of S-Ethyl-L-cysteine is 149.21 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

S-Ethyl-L-cysteine has a molecular weight of 149.21 . The storage temperature is -20°C . Other physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Neuroprotección en Enfermedades Neurológicas

La S-Etil-L-cisteína se ha identificado como un potente agente neuroprotector. Los estudios han demostrado que la this compound y sus derivados pueden proteger significativamente contra la neurotoxicidad inducida por estrés del retículo endoplásmico (RE) en neuronas hipocampales de rata cultivadas . Esta propiedad es particularmente beneficiosa en enfermedades neurológicas como la enfermedad de Alzheimer, la enfermedad de Parkinson y la esclerosis lateral amiotrófica, donde el estrés del RE juega un papel crucial .

Actividad antioxidante

Las propiedades antioxidantes de la this compound son notables. Se ha demostrado que mejora el daño oxidativo en modelos experimentales de accidente cerebrovascular . Al combatir el estrés oxidativo, la this compound puede ayudar a reducir el daño causado por los radicales libres, que es un problema común en diversas enfermedades crónicas .

Efectos antiinflamatorios

La this compound exhibe actividades antiinflamatorias, que pueden aprovecharse en el tratamiento de enfermedades inflamatorias. La capacidad del compuesto para modular las respuestas inflamatorias lo convierte en un candidato para la investigación en enfermedades donde la inflamación es una característica patológica clave .

Potencial anticancerígeno

La investigación ha indicado que la this compound puede poseer propiedades anticancerígenas. Su papel en la modulación de las vías de muerte celular y su potencial para inhibir la proliferación de células cancerosas lo convierten en un compuesto de interés en la investigación oncológica .

Producción de sabores

En la industria alimentaria, la this compound se utiliza como precursor para la producción de sabores. Por ejemplo, participa en la creación de sabores a carne al reaccionar con azúcares, lo que constituye una aplicación significativa en la ciencia y la tecnología de los alimentos .

Productos de cuidado personal

La this compound encuentra aplicaciones en los sectores farmacéutico y de productos de cuidado personal. Participa activamente en la producción de compuestos que se utilizan en productos de cuidado personal, mostrando su versatilidad más allá de las industrias médica y alimentaria .

Cuidado del cabello

El compuesto desempeña un papel en la escisión de los puentes disulfuro en la queratina, que es una proteína que se encuentra en el cabello. Esta aplicación es particularmente relevante en la formulación de productos para el cuidado del cabello, como los utilizados para el alisado o rizado permanente del cabello .

Investigación química

La this compound se proporciona a los investigadores de descubrimiento temprano como parte de una colección de productos químicos raros y únicos. Sus propiedades lo convierten en un compuesto valioso para diversas aplicaciones de investigación química, incluido el estudio de sus efectos sobre los sistemas biológicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

S-Ethyl-L-cysteine, a derivative of S-allyl-L-cysteine, primarily targets the endoplasmic reticulum (ER) stress pathway . It interacts with calpain, a calcium-dependent cysteine protease, and binds to this enzyme’s calcium-binding domain .

Mode of Action

S-Ethyl-L-cysteine exerts its effects by directly suppressing calpain activity . This suppression is achieved through the binding of S-Ethyl-L-cysteine to the calcium-binding domain of calpain . The interaction of S-Ethyl-L-cysteine with calpain leads to significant protective effects against ER stress-induced neurotoxicity .

Biochemical Pathways

S-Ethyl-L-cysteine affects the ER stress pathway, which is involved in various neurological diseases such as brain ischemia, Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, and Huntington’s disease . By suppressing calpain activity, S-Ethyl-L-cysteine can mitigate ER stress and thus exert neuroprotective effects .

Result of Action

The molecular and cellular effects of S-Ethyl-L-cysteine’s action include significant protective effects against ER stress-induced neurotoxicity . These effects are more potent than those of S-allyl-L-cysteine in cultured rat hippocampal neurons . Additionally, S-Ethyl-L-cysteine has been shown to decrease the production of amyloid-β peptide in the brains of mice with D-galactose-induced aging .

Action Environment

The action, efficacy, and stability of S-Ethyl-L-cysteine can be influenced by various environmental factors. For instance, the local electrostatic environment of cysteine is an important determinant of its reactivity . .

Análisis Bioquímico

Biochemical Properties

S-Ethyl-L-cysteine, like its parent compound SAC, is thought to interact with various enzymes and proteins. For instance, SAC has been shown to bind to the Ca2±binding domain of calpain, a protein involved in various cellular processes . The protective effects of S-Ethyl-L-cysteine against ER stress-induced neurotoxicity were found to be more potent than those of SAC in cultured rat hippocampal neurons .

Cellular Effects

S-Ethyl-L-cysteine has been shown to exert significant protective effects against ER stress-induced neurotoxicity in cultured rat hippocampal neurons . It is also suggested to decrease the production of amyloid-β peptide in the brains of mice with D-galactose-induced aging .

Molecular Mechanism

The protective effects of S-Ethyl-L-cysteine are believed to be due to the direct suppression of calpain activity via the binding of the compound to this enzyme’s Ca2±binding domain .

Temporal Effects in Laboratory Settings

It is known that the compound’s protective effects against ER stress-induced neurotoxicity are more potent than those of SAC in cultured rat hippocampal neurons .

Dosage Effects in Animal Models

It is known that the compound has been shown to decrease the production of amyloid-β peptide in the brains of mice with D-galactose-induced aging .

Metabolic Pathways

It is known that the compound is a derivative of L-cysteine, an amino acid that plays a crucial role in various metabolic processes .

Transport and Distribution

It is known that the compound is a derivative of L-cysteine, which is transported by various amino acid transporters .

Subcellular Localization

It is known that the compound is a derivative of L-cysteine, which is involved in various cellular processes in different subcellular compartments .

Propiedades

IUPAC Name |

2-amino-3-ethylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-2-9-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXKXLZEOGLCRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859751 | |

| Record name | S-Ethylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2629-59-6 | |

| Record name | L-Cysteine, S-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: In silico and in vitro studies indicate that S-Ethyl-L-cysteine inhibits PCSK9 activity, potentially by binding to the enzyme and hindering its interaction with the EGF-A portion of the low-density lipoprotein receptor (LDL-R). [] This disruption could lead to increased LDL-R function and a decrease in circulating LDL-cholesterol levels. []

A: Research suggests S-Ethyl-L-cysteine may offer neuroprotective benefits. Studies in cultured rat hippocampal neurons show that it, along with S-propyl-L-cysteine, exhibits stronger protection against endoplasmic reticulum stress-induced neurotoxicity than S-allyl-L-cysteine. [] This protective effect is attributed to the direct suppression of calpain activity via binding to the enzyme's Ca2+-binding domain. []

ANone: The molecular formula of S-Ethyl-L-cysteine is C5H11NO2S, and its molecular weight is 149.21 g/mol.

A: While specific spectroscopic data isn't detailed within the provided abstracts, techniques like NMR and mass spectrometry have been employed to identify S-Ethyl-L-cysteine and its reaction products. [, ] For instance, S-[2-(DL-cysteinyl)ethyl]glutathione, a product of the reaction between S-Ethyl-L-cysteine and glutathione, has been characterized using these methods. []

A: S-Ethyl-L-cysteine acts as a substrate for enzymes like S-alkylcysteine α,β-lyase. This enzyme catalyzes the α,β-elimination reaction, removing a portion of the S-Ethyl-L-cysteine molecule. [, , ] It is also a substrate for cystine lyase, although L-cystine is the preferred substrate in vivo. [, ]

A: Studies using S-Ethyl-L-cysteine as a substrate for tryptophan indole-lyase (Trpase) mutants reveal insights into the enzyme's mechanism. It forms an aminoacrylate intermediate in the presence of benzimidazole when reacting with the F464A Trpase mutant. [] This observation assists in understanding the role of specific residues in the Trpase active site.

A: S-alkylcysteine α,β-lyase can utilize both S-Ethyl-L-cysteine and S-methyl-L-cysteine as substrates, converting them into corresponding S-substituted cysteines through β-replacement reactions with various thiols. [, , ]

A: Molecular docking simulations were used to assess the binding affinity of S-Ethyl-L-cysteine to PCSK9, revealing a favorable binding energy compared to other organosulfur compounds. [] This computational approach suggests the potential of S-Ethyl-L-cysteine as a PCSK9 inhibitor.

A: Research shows that introducing specific substituents to the basic structure of S-Ethyl-L-cysteine can enhance its ACE inhibitory activity. [, ] For example, adding a benzyl group at the R' position and maintaining ethyl at the R2 position, with hydrogens at R3 and R4, significantly increases its potency. []

A: Studies using S-methyl-L-cysteine, S-Ethyl-L-cysteine, and S-propyl-L-cysteine as thioether analogs of alliin lyase substrates demonstrated that the Ki values decrease with increasing alkyl chain length. [] This suggests a relationship between the alkyl chain length and the inhibitory activity of these compounds.

A: The impact of S-Ethyl-L-cysteine on PCSK9 activity was investigated using in vitro assays, demonstrating its potential as an inhibitor. [] Additionally, its neuroprotective properties were studied in cultured rat hippocampal neurons, indicating its ability to mitigate ER stress-induced neurotoxicity. []

A: Research indicates the neuroprotective effects of S-Ethyl-L-cysteine have been explored in a murine model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [] These studies provide insights into its potential therapeutic applications in neurological disorders.

A: While the provided abstracts don't detail specific toxicity data, one study indicates that high doses of S-(2-chloroethyl)-DL-cysteine, a related compound, induced nephrotoxicity in rats. [] This finding highlights the importance of investigating the toxicological profile of S-Ethyl-L-cysteine in detail.

ANone: Various analytical methods have been employed to investigate S-Ethyl-L-cysteine and its interactions. These include:

- NMR and mass spectrometry: For the identification and structural characterization of S-Ethyl-L-cysteine and its reaction products, such as S-[2-(DL-cysteinyl)ethyl]glutathione. [, ]

- Spectrophotometry: Used to monitor the formation and behavior of reaction intermediates, such as quinonoid intermediates, during enzymatic reactions involving S-Ethyl-L-cysteine. [, , , ]

- High-pressure liquid chromatography (HPLC): Employed for separating and analyzing reaction mixtures containing S-Ethyl-L-cysteine. []

ANone: The study of S-Ethyl-L-cysteine benefits from a multidisciplinary approach, integrating:

- Biochemistry: Exploring its role as a substrate for enzymes like S-alkylcysteine α,β-lyase and cystine lyase, and its involvement in metabolic pathways. [, , , , ]

- Enzymology: Investigating its interactions with enzymes, including the formation of reaction intermediates and the impact of structural modifications on enzyme activity. [, , , , ]

- Pharmacology: Examining its potential therapeutic applications, such as antituberculous, neuroprotective, and cholesterol-lowering effects. [, , ]

- Computational chemistry: Utilizing molecular docking simulations to predict binding affinities and potential inhibitory activity against targets like PCSK9. []

- Medicinal chemistry: Designing and synthesizing S-Ethyl-L-cysteine derivatives with enhanced pharmacological properties, such as improved ACE inhibitory activity. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.